1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene
Overview
Description
1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and the presence of both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the original compound .
Scientific Research Applications
1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and resulting in specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,6,6-trimethylcyclohexa-1,4-dienecarbaldehyde: Shares a similar aliphatic structure but lacks the bicyclic and diazabicyclo components.
2,3-diazabicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but with different substituents and functional groups
Uniqueness
1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to its combination of aromatic and aliphatic components within a bicyclic framework.
Properties
IUPAC Name |
1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-17(2)16-18(17,3)20-21-19(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAVNRPFJNKEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(N=NC2(C3=CC=CC=C3)C4=CC=CC=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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